Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate
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Overview
Description
“Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate” is a derivative of tetrahydroimidazo[1,2-a]pyrimidine . Tetrahydroimidazo[1,2-a]pyrimidine derivatives have been found to exhibit various biological activities, including antimicrobial, antioxidant, and anticancer properties .
Synthesis Analysis
The synthesis of tetrahydroimidazo[1,2-a]pyrimidine derivatives often involves the Biginelli condensation . The Biginelli reaction is a multi-component reaction between an aldehyde, a β-keto ester, and urea that forms 3,4-dihydropyrimidin-2(1H)-ones .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis
Tetrahydroimidazo[1,2-a]pyrimidine derivatives can undergo various chemical reactions. For example, the NH2 group can be removed, acetylated, or equipped with a bulky carbamoyl substituent .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 262.11 .Scientific Research Applications
Antibacterial Activity
The compound has been found to have significant antibacterial activity. In a study, the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes led to the generation of hydrazone derivatives that exhibited excellent antibacterial activity against E. coli (Gram-negative bacteria) and S. aureus (Gram-positive bacteria) .
Antimicrobial Properties
In addition to its antibacterial activity, the compound has also shown promising antimicrobial properties. This makes it a potential candidate for the development of new antimicrobial agents .
Analgesic, Antipyretic, and Anti-inflammatory Properties
Imidazo[1,2-a]pyrimidines, which are part of the structure of this compound, are known for their analgesic, antipyretic, and anti-inflammatory properties . This suggests that “Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate” could potentially be used in the treatment of pain, fever, and inflammation.
Antiviral Action
While there is no direct evidence of antiviral action for this specific compound, related structures such as azoloazines, which contain fragments similar to the natural heterocycles purines and pyrimidines, have shown excellent indicators of antiviral action . This suggests that “this compound” could potentially have antiviral properties.
Synthesis of Hydrazone Derivatives
The compound can be used in the synthesis of hydrazone derivatives. These derivatives are known to exhibit a wide variety of biological activities, including anticonvulsant, antidepressant, analgesic, antimicrobial, antitumor, anti-platelet, vasodilator, antiviral, anticancer, antitubercular, and anti-HIV .
Safety and Hazards
Future Directions
The future research directions for “Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate” and its derivatives could include further exploration of their biological activities and potential applications in medicine. Additionally, more studies could be conducted to understand their mechanism of action .
properties
IUPAC Name |
methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-14-8(13)5-7-6-11-9-10-3-2-4-12(7)9/h6H,2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYSDKTUCWCCBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C2N1CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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